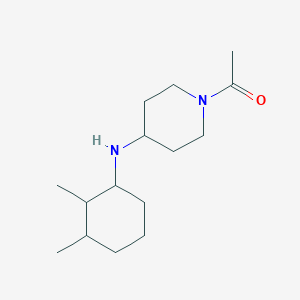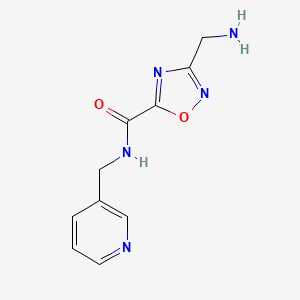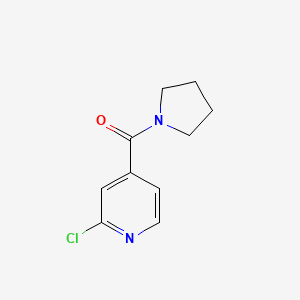
1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted piperidine derivatives has been explored in the context of creating biologically active compounds. In one study, a series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized. This process involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media, yielding the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides was performed using sodium hydride and N,N-Dimethylformamide to produce a new series of N-substituted acetamide derivatives bearing a piperidine moiety .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the Schiff base 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine and its acetatopalladium(II) complex were characterized using elemental analysis, infrared, UV-visible, 1H NMR, 13C NMR, and mass spectrometric measurements. X-ray crystallographic analysis was used to determine the molecular structure of the acetatopalladium(II) complex, revealing a distorted square-planar N2O2 coordination environment around the metal center .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be highlighted by their application in catalysis. The acetatopalladium(II) complex of the Schiff base mentioned above was found to be an effective catalyst for Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of arylboronic acids with hydroxyaryl halides, producing hydroxybiaryl products in good to excellent yields. The catalytic activity of this complex demonstrates the potential utility of piperidine derivatives in organic synthesis, particularly in reactions carried out in predominantly aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted piperidine derivatives are closely related to their molecular structure and have been studied through various spectroscopic methods. The synthesized compounds in the study were confirmed based on IR, EIMS, and 1H-NMR spectral data. Additionally, the synthesized compounds were evaluated for their biological activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. While most compounds showed promising activity, a few remained inactive against lipoxygenase enzymes, indicating that the substitution pattern on the piperidine ring can significantly influence the biological properties of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Piperidine derivatives are synthesized for their potential biological activities, which include herbicidal, fungicidal, anticancer, and anaesthetic effects. The synthesis involves substituted piperidin-4-one derivatives, showcasing the versatility of piperidine frameworks in medicinal chemistry (Mubarak, 2017).
Material Science Applications
- Piperidine derivatives have been explored for their applications in material science, particularly in the synthesis of novel dyes and polymers. For instance, cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles have been synthesized, demonstrating the compound's utility in developing materials with specific optical properties (Krasnaya et al., 2011).
Biological Activities
- Research on piperidine derivatives extends into pharmacology, where various compounds exhibit significant biological activities. These activities include potential pharmacological interest due to their structure-activity relationships, highlighting the importance of piperidine derivatives in drug development (Bijev et al., 2003).
Antioxidant Properties
- Piperidine frameworks are being studied for their antioxidant properties, with certain derivatives showing efficacy in DPPH and ABTS assays. This research points to the potential of piperidine derivatives in developing antioxidant agents (Dineshkumar & Parthiban, 2022).
Propiedades
IUPAC Name |
1-[4-[(2,3-dimethylcyclohexyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-11-5-4-6-15(12(11)2)16-14-7-9-17(10-8-14)13(3)18/h11-12,14-16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLRHLITMOXCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)
![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)



![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)